![molecular formula C15H11ClO4 B6369743 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261915-70-1](/img/structure/B6369743.png)
2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, also known as 2CMCB, is a phenylbenzoic acid derivative commonly used in scientific research. It is an aromatic carboxylic acid that is soluble in water and has a molecular weight of 219.6 g/mol. 2CMCB is used in a variety of laboratory experiments, as well as in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and other drugs. Additionally, it has been used in the synthesis of peptides, which are important in the study of protein structure and function. 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is believed to interact with proteins in a variety of ways, including binding to specific sites on proteins and altering the structure of proteins. Additionally, 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% may interact with other molecules, such as DNA, RNA, and small molecules, in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, it is believed to affect the activity of enzymes and proteins, as well as other molecules, by altering their structure and/or binding to specific sites. Additionally, 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-cancer properties in some studies.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has a number of advantages when used in laboratory experiments. It is soluble in water, making it easy to work with and store. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% also has a few limitations. It has a relatively low solubility in organic solvents, making it difficult to use in certain experiments. Additionally, it is not very stable, and its structure can be easily altered when exposed to light or heat.
Future Directions
There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% in scientific research. For example, it could be used to study the structure and function of proteins, as well as to synthesize new organic compounds. Additionally, it could be used to study the effects of different environmental conditions, such as temperature and pH, on the activity of proteins and enzymes. Finally, it could be used to develop new drugs and therapeutics for the treatment of various diseases.
Synthesis Methods
2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized via a multi-step process, beginning with the reaction of 3-chloro-4-methoxybenzoic acid with a Grignard reagent. The Grignard reagent is formed by the reaction of a magnesium halide with an alkyl halide, and the resulting intermediate is reacted with an aqueous acid to form 2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid, 95%. The product is then purified by recrystallization from a mixture of ethanol and water.
properties
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-7-6-9(8-13(12)16)10-4-2-3-5-11(10)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWCFOAQWSVVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683398 |
Source
|
Record name | 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-70-1 |
Source
|
Record name | 3'-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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